Product packaging for YB3 protein, Xenopus(Cat. No.:CAS No. 143777-29-1)

YB3 protein, Xenopus

Cat. No.: B1177730
CAS No.: 143777-29-1
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Description

Overview of Y-box Binding Proteins and their Significance in Gene Regulation

Y-box binding proteins (YB proteins) constitute a family of highly conserved proteins characterized by the presence of a cold shock domain (CSD). researchgate.netmdpi.com This domain enables them to bind to both DNA and RNA, positioning them as crucial regulators of gene expression at multiple levels, including transcription and translation. researchgate.netmdpi.comnih.govmdpi.com YB proteins were initially identified based on their ability to bind to the Y-box motif (an inverted CCAAT box) found in the promoter regions of various genes, particularly those transcribed by RNA polymerase II. mdpi.comaacrjournals.org However, their functions extend beyond transcriptional regulation to encompass roles in mRNA packaging, stability, splicing, and translation control. researchgate.netmdpi.comnih.gov The capacity of YB proteins to destabilize both RNA and DNA duplexes, coupled with their dynamic localization between nuclear and cytoplasmic compartments, contributes to their diverse regulatory roles. nih.gov

Historical Context of YB3 Protein, Xenopus Discovery and Initial Characterization

The Xenopus YB3 protein was identified through the isolation of a cDNA clone from a Xenopus oocyte cDNA expression library. oup.comnih.govnih.gov This isolation was based on the protein's ability to bind to the oocyte-specific OAX gene. oup.com Initial characterization revealed that the Xenopus YB3 protein specifically binds to the B box promoter element of genes transcribed by RNA polymerase III. oup.comnih.govnih.gov This finding suggested a potential involvement of YB3 in the regulation of class III gene transcription. oup.com Northern blot analysis during early embryonic development indicated that YB3 expression is low in early stages, with increased levels observed at the gastrula stage and continuing into later embryonic development, coinciding with the onset of somatic 5S RNA expression. oup.com YB3 was also found to be expressed in a variety of adult Xenopus tissues. oup.comnih.gov Fractionation studies of oocyte extracts demonstrated the presence of YB3 in specific fractions known to contain transcription factors, further supporting its role in gene regulation. oup.comnih.gov

Properties

CAS No.

143777-29-1

Molecular Formula

C6H8N2S2

Synonyms

YB3 protein, Xenopus

Origin of Product

United States

Gene Structure, Expression, and Regulation of Yb3 Protein, Xenopus

Genomic Organization and Transcriptional Control of ybx3.L

The ybx3 gene in Xenopus gives rise to transcripts encoding the YB3 protein. An early study identified a YB3 transcript of approximately 1.6 kilobases (kb), which was slightly larger than the cloned cDNA of 1426 base pairs (bp). oup.com This transcript size is comparable to those reported for other related Y box transcripts. oup.com

The YB3 protein has been shown to bind specifically to the B box promoter element found in class III genes. oup.comnih.govnih.govoup.com This binding ability suggests a role for YB3 in the transcriptional control of genes transcribed by RNA polymerase III, such as 5S ribosomal RNA and transfer RNAs. oup.com The B box element in class III promoters may share an evolutionary relationship with the Y box, a type of CCAAT element, further linking YB3 to this family of DNA-binding proteins. oup.com The cold shock domain, a characteristic feature of Y-box binding proteins, is crucial for their ability to bind DNA, including the Y-box sequence in promoters, thereby regulating transcription. ebi.ac.ukwikipedia.org

While detailed genomic organization specifically for a ybx3.L locus in Xenopus is not extensively described in the provided results, the function of the encoded protein in binding to promoter elements highlights a key aspect of its transcriptional regulation. Xenopus laevis is known to have a ybx3.S gene located on Chromosome 7S, which encodes a Y-box-binding protein 3 isoform. uniprot.org

Developmental Expression Patterns of YB3 Protein in Xenopus Embryogenesis

The expression of YB3 protein in Xenopus exhibits distinct patterns during embryonic development and in adult tissues, indicating its potential roles across different life stages.

During the early stages of Xenopus embryogenesis, the expression level of YB3 is initially low. oup.com A notable increase in YB3 expression is observed starting at the gastrula stage. oup.com This temporal increase coincides with the onset of expression of other class III genes, such as somatic 5S RNA, and may be related to the mid-blastula transition, a period when zygotic transcription is significantly activated in the embryo. oup.com Northern blot analysis has provided data supporting the low expression in early stages and the subsequent increase at gastrula and later embryonic stages. oup.com

Northern analysis has demonstrated that YB3 is expressed in a variety of adult Xenopus tissues. oup.comnih.govnih.govoup.com High levels of YB3 expression have been detected in the ovary. oup.comnih.govnih.gov Furthermore, fractionation of oocyte extracts has shown that YB3 is present and is an abundant component in these cells. oup.comnih.gov This widespread expression in adult tissues and abundance in oocytes suggest diverse functions for YB3 beyond early development.

Presented below is a summary of YB3 expression based on Northern analysis:

Tissue/StageRelative Expression LevelReference
Early Embryonic StagesLow oup.com
Gastrula StageHigher oup.com
Later Embryonic StagesHigher oup.com
OvaryHigh oup.comnih.govnih.gov
Variety of Adult TissuesDetected oup.comnih.govnih.govoup.com
Oocyte S150 ExtractsAbundant oup.comnih.gov

Regulation of YB3 Protein, Xenopus Gene Expression

The expression of the YB3 protein in Xenopus is subject to regulation at both the transcriptional and post-transcriptional levels.

As a protein that binds to the B box element of class III gene promoters, YB3 is implicated in the transcriptional regulation of these genes. oup.com Its ability to bind to these promoter elements raises the possibility that it can influence transcriptional activity, potentially by competing with other transcription factors like TFIIIC for binding sites. oup.com The relationship between the B box and the Y box, and YB3's classification as a Y-box binding protein, further supports its role in transcriptional control mediated by these DNA sequences. oup.comebi.ac.ukwikipedia.org

Y-box binding proteins, including YB3, are known to be involved in various aspects of post-transcriptional gene control, such as mRNA packaging into messenger ribonucleoprotein particles (mRNPs), mRNA translation, and mRNA stability. mdpi.com Studies, primarily in mammalian systems, have provided insights into potential post-transcriptional regulatory mechanisms that may also apply to Xenopus YB3. For instance, the related protein YB-1 has been shown to negatively regulate the synthesis of YB-3 at both the mRNA abundance and translational levels in human cells. nih.govresearchgate.net YB-3 mRNA is bound by YB-1, and YB-1 can inhibit its translation. nih.govresearchgate.net

Furthermore, YB-1 and YB-3 have demonstrated functional interchangeability in inhibiting the translation of their target mRNAs in human cells, binding to similar sets of mRNAs. dntb.gov.uamdpi.com YB-2 and YB-3 have also been reported to modulate the translation of numerous mRNAs in the testis. mdpi.com The ability of YBX3 to control the levels of specific mRNAs, such as SLC1A5 in mouse cells, mediated through binding to the 3' untranslated region (UTR) of the mRNA, suggests that similar mechanisms involving mRNA stability or translation may regulate Xenopus YB3 target transcripts. nih.gov The cold shock domain, present in YB3, is known to be involved in RNA binding, which is essential for these post-transcriptional functions. ebi.ac.uknih.gov

Molecular Mechanisms of Yb3 Protein, Xenopus Function

Nucleic Acid Binding Specificity and Mode of Interaction

YB3 protein exhibits specific interactions with both DNA and RNA, playing roles in both transcriptional and post-transcriptional regulation. nih.govmdpi.comresearchgate.net Its nucleic acid binding properties are primarily attributed to its conserved domains. nih.govmdpi.combiologists.com

Interaction with Class III Gene Promoter Elements (B box)

Xenopus YB3 protein has been shown to bind specifically to the B box promoter element of class III genes. oup.comnih.govnih.gov Class III genes are transcribed by RNA polymerase III and include genes encoding 5S RNA and tRNAs. oup.com The B box is a conserved sequence element within the core promoter of tRNA-type genes. oup.com TFIIC, another transcription factor, is known to bind primarily to the B box and also protect the A box in DNAse I footprint assays. oup.com The finding that YB3 binds the B box suggests a potential involvement in the regulation of class III gene expression. oup.com Studies utilizing B box DNA affinity chromatography have demonstrated that YB3 is an abundant B box binding protein in Xenopus oocyte extracts. oup.comnih.gov

RNA Binding Preferences and Sequence Recognition

YB proteins, including YB3, are known to bind a wide range of RNAs. nih.govmdpi.comtandfonline.com Studies on YB-1 and YB-3 in human cells indicate that the sets of mRNAs bound to these proteins are strikingly similar and collectively interact with a large portion of the transcriptome. mdpi.commdpi.comtandfonline.com While a discernible binding motif for YB3 in RNA has been reported as not readily apparent in some studies using techniques like eCLIP, other research on related Y-box proteins in Xenopus suggests that the cold shock domain is crucial for sequence-specific interactions with RNA. mdpi.comnih.gov The C-terminal domain may facilitate RNA binding but does not determine sequence specificity. nih.gov

Differential Affinities for Single-stranded RNA and DNA

YB proteins generally exhibit a higher affinity for single-stranded nucleic acids compared to double-stranded forms. nih.govresearchgate.netmdpi.comasm.org Specifically, there is evidence for a much higher affinity of YB proteins for single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA). nih.govmdpi.com Many researchers report that the affinity of these proteins for RNA is higher than for ssDNA. nih.gov For instance, dissociation constants (Kd) around 10-8 have been reported for RNA binding, while those for ssDNA binding are around 10-6. nih.gov

Functional Domains and Their Contributions to Activity

YB3 protein, like other Y-box binding proteins, is characterized by a modular structure consisting of distinct domains that contribute to its function. mdpi.combiologists.com

The Cold Shock Domain (CSD) and its Role in Nucleic Acid Binding

The cold shock domain (CSD) is a highly conserved domain of approximately 70 amino acids found in prokaryotic and eukaryotic single-strand nucleic-acid binding proteins. ebi.ac.ukembl.de In YB proteins, the CSD is considered the primary domain responsible for both DNA and RNA binding. nih.govmdpi.combiologists.comasm.org This domain contains conserved motifs, such as RNP1 and RNP2, which are involved in nucleic acid interactions. mdpi.com The structural organization of the CSD is thought to be well-suited for interaction with single-stranded nucleic acids. asm.org While the CSD is essential for sequence-specific RNA recognition, other flanking regions may facilitate binding. nih.gov

C-Terminal Domain (CTD) and its Potential Roles in Multimerization or Partner Binding

DomainPrimary Nucleic Acid Binding PreferenceRole in Sequence SpecificityPotential Additional Roles
Cold Shock Domain (CSD)ssDNA, RNA (higher affinity for RNA)YesRequired for binding
C-Terminal Domain (CTD)RNANoMultimerization, Partner Binding

Note: This table is intended to be an interactive data table summarizing domain functions.

Involvement in Messenger Ribonucleoprotein (mRNP) Assembly

Y-box binding proteins, including Xenopus YB3, are recognized as major components of messenger ribonucleoprotein particles (mRNPs) in various organisms and cell types nih.govmdpi.com. Their association with mRNA is crucial for the formation and regulation of these complexes, which are essential for mRNA metabolism, localization, storage, and translation.

Packaging of mRNA into Untranslated mRNPs

YB proteins are involved in the packaging and stabilization of mRNAs, particularly in the formation of untranslated mRNPs nih.govnih.govresearchgate.netembopress.org. This mechanism is notably important in germ cells, such as Xenopus oocytes, where maternal mRNAs are stored in a translationally repressed state for later use during embryogenesis nih.govembopress.org. The ability of YB proteins to form compact, saturated mRNPs is thought to render the mRNA inaccessible to the translational machinery nih.gov.

Influence on mRNA Accessibility for Translation Factors

By packaging mRNA into dense mRNP particles, YB proteins can directly influence the accessibility of mRNA for translation initiation factors and the poly(A)-binding protein (PABP) nih.gov. This sequestration mechanism contributes to the translational repression observed for mRNAs bound by high concentrations of YB proteins nih.govembopress.org.

YB3 Protein, Xenopus as a Regulator of Gene Expression

Xenopus YB3 protein functions as a regulator of gene expression through its interactions with both nucleic acids and potentially other regulatory factors. Its roles extend to modulating transcription and impacting the efficiency and stability of mRNA translation.

Modulation of Transcription by RNA Polymerase III

The Xenopus YB3 protein has been shown to bind specifically to the B box promoter element of class III genes echinobase.orgoup.comnih.govnih.govresearchgate.net. This interaction suggests a direct role for YB3 in the regulation of transcription mediated by RNA Polymerase III (Pol III) echinobase.orgoup.comresearchgate.net. RNA Pol III transcribes a variety of essential non-coding RNAs, including 5S RNA and tRNAs oup.com. The binding of YB3 to the B box element, a core promoter element for tRNA-type genes and involved in 5S RNA gene transcription, positions YB3 as a potential modulator of Pol III transcriptional activity oup.com.

Impact on mRNA Translation Efficiency and Stability

YB proteins, including YB3, exhibit a complex, often dual, impact on mRNA translation and stability nih.govnih.govresearchgate.netembopress.orgnih.govmdpi.comoup.com. While high concentrations of YB proteins can inhibit translation by packaging mRNA into untranslated mRNPs, they are also implicated in mRNA stabilization nih.govembopress.org. The cold shock domain (CSD) of YB proteins is particularly important for conferring mRNA stability embopress.org. Studies suggest that YB-1 (a closely related YB protein) can increase mRNA stability by preventing decapping and degradation, potentially by affecting the interaction of the cap-binding protein eIF4E with the mRNA cap structure embopress.org.

Furthermore, YB-1 and YB-3 have demonstrated functional interchangeability in binding similar sets of mRNAs and inhibiting the translation of their direct targets nih.govresearchgate.netnih.govmdpi.com. This suggests that YB3 can compensate for the absence of YB-1 in regulating the translation of specific mRNA subsets researchgate.netnih.gov. The impact on translation efficiency can be mRNA-specific, with YB proteins potentially activating the translation of certain transcripts while repressing others oup.com. The C-terminal domain (CTD) of YB proteins has been implicated in translational repression embopress.org.

Role of Yb3 Protein, Xenopus in Biological Processes

Contribution to Xenopus Development

Xenopus embryos, particularly Xenopus laevis and Xenopus tropicalis, are valuable model organisms for studying vertebrate embryology and development due to their large, easily manipulated eggs and external development. understandinganimalresearch.org.ukyourgenome.orghiram.edumdpi.com Studies in Xenopus have provided significant insights into fundamental developmental processes. hiram.eduresearchgate.net

Role in Early Embryogenesis and Developmental Transitions

YB3 protein is expressed during Xenopus embryonic development, with its expression pattern coinciding with key developmental events. oup.com Northern blot analysis has shown that YB3 is expressed in the ovary and various stages of embryos. oup.com Its expression begins at the gastrula stage, coinciding with the onset of expression of other class III genes like somatic 5S RNA, and continues in later embryonic stages. oup.com YB3 was initially identified based on its binding to the B box promoter element of class III genes, suggesting a role in regulating their transcription. oup.comechinobase.orgechinobase.orgnih.govnih.gov

While the precise, exclusive role of YB3 in every early embryogenic transition in Xenopus is still an area of research, its presence and binding activity during stages like gastrulation highlight its potential involvement in the complex gene regulation networks that orchestrate these transitions. oup.combiorxiv.org

Insights into Vertebrate Biology and Regenerative Mechanisms

As a homolog of YBX3 in other vertebrates, studies on Xenopus YB3 contribute to a broader understanding of the functions of Y-box proteins in vertebrate biology. researchgate.netnih.govmdpi.comalliancegenome.org YBX3 homologs in other organisms have been implicated in diverse roles during development, cellular differentiation, and proliferation. researchgate.netnih.govfrontiersin.orgnih.govbiogps.org The conserved nature of the Y-box protein family across species, including the cold shock domain, suggests that findings in Xenopus can provide insights into similar processes in other vertebrates. mdpi.comnih.govresearchgate.netescholarship.orgfrontiersin.org While direct evidence specifically linking Xenopus YB3 to regenerative mechanisms is limited in the provided search results, the involvement of YBX3 homologs in processes like skeletal muscle differentiation and regeneration in other vertebrates suggests a potential, albeit not yet fully elucidated in Xenopus YB3, connection. researchgate.netnih.govalliancegenome.orgnih.gov

Influence on Cellular Homeostasis and Physiology

YB3 protein, like its vertebrate homologs, functions as an RNA-binding protein, influencing cellular homeostasis through the post-transcriptional regulation of mRNA. researchgate.netnih.govmdpi.comuva.nlnih.gov

Regulation of Specific mRNA Abundance (e.g., Solute Carrier Transporters by YBX3 homologs)

Research on YBX3 homologs in human and mouse cells has revealed a significant role in regulating the abundance of specific mRNAs, particularly those encoding solute carrier (SLC) amino acid transporters. researchgate.netnih.govnih.govuva.nlnih.govomicsdi.org YBX3 has been shown to stabilize the mRNAs of SLC7A5 and SLC3A2 by binding to their 3' UTRs, which are crucial for the transport of large neutral amino acids. researchgate.netnih.govuva.nlnih.govomicsdi.orgbiorxiv.orgnih.gov Depletion of YBX3 leads to diminished levels of these SLC mRNAs and a reduction in the intracellular concentration of their transported amino acid substrates. researchgate.netnih.govuva.nlnih.gov In mouse skeletal muscle cells, YBX3 also controls the mRNA of the glutamine transporter SLC1A5. nih.govnih.gov This regulation of amino acid transporter mRNA abundance by YBX3 highlights its critical role in maintaining cellular amino acid homeostasis. researchgate.netnih.govuva.nlnih.govomicsdi.org While these specific findings are primarily from studies on mammalian YBX3, they illustrate a conserved function of Y-box proteins in regulating mRNA stability and translation, which is likely applicable to YB3 in Xenopus. mdpi.comnih.gov

Below is a summary of some solute carrier transporters regulated by YBX3 homologs:

TransporterRegulated by YBX3 Homolog InMechanismImpact of YBX3 Depletion
SLC7A5Human, MousemRNA Stabilization (3' UTR) researchgate.netnih.govuva.nlnih.govDiminished mRNA and reduced amino acid levels researchgate.netuva.nlnih.gov
SLC3A2Human, MousemRNA Stabilization (3' UTR) researchgate.netnih.govuva.nlnih.govDiminished mRNA and reduced amino acid levels researchgate.netuva.nlnih.gov
SLC1A5MousemRNA Stabilization (3' UTR) nih.govnih.govReduced mRNA and intracellular glutamine nih.govnih.gov

Implications for Cell Proliferation Control

YBX3 homologs have been shown to influence cell proliferation in various contexts. researchgate.netnih.govfrontiersin.orgnih.govbiogps.org Studies in human cells indicate that YBX3 is important for cell growth and proliferation. researchgate.netnih.govuva.nlnih.gov Depletion of YBX3 has been shown to interrupt cell cycle progression, leading to cell cycle arrest and increased apoptosis in some cancer cell lines. nih.gov The regulation of amino acid transporters by YBX3 provides a potential link to its role in proliferation, as sufficient amino acid supplies are critical for protein synthesis and cell growth. researchgate.netnih.govuva.nlnih.gov Furthermore, YBX3 has been associated with the regulation of genes important for G1/S-phase progression and has been linked to the transcriptional control of key cell cycle regulators in epithelial cells. nih.gov While direct studies specifically on the role of Xenopus YB3 in cell proliferation control are not extensively detailed in the provided results, the conserved functions of Y-box proteins strongly suggest a similar role for YB3 in regulating cell division during Xenopus development. researchgate.netnih.govmdpi.comfrontiersin.orgnih.govbiogps.org

Interactions and Functional Redundancy of Yb3 Protein, Xenopus

Protein-Protein Interactions of YB3 Protein, Xenopus

YB3 protein engages in specific interactions with other proteins, contributing to its regulatory functions within the cell. These interactions involve factors related to transcription and components of cellular junctions.

Research in Xenopus has demonstrated that YB3 protein can bind specifically to the B box promoter element found in class III genes. researchgate.netanticorps-enligne.fruniprot.orgclinisciences.comcellsignal.com This interaction is significant as the B box is a key regulatory element for transcription by RNA polymerase III, which transcribes essential non-coding RNAs such as tRNAs and 5S RNA. uniprot.org The binding of YB3 to this element suggests a direct role for YB3 in the transcriptional regulation of class III genes. Studies on transcription factor IIIC (TFIIIC), another factor involved in class III gene transcription that binds to the B box, indicate protein-protein interactions between TFIIIC2 and other bound transcription factors, potentially including YB3. uniprot.org

While much of the research on the association of Y-box proteins with tight junction components focuses on YB-1 and ZONAB (ZO-1-associated nucleic acid-binding protein), a Y-box transcription factor that interacts with the SH3 domain of the tight junction protein ZO-1, there is evidence suggesting an association involving YB3 in Xenopus. One study identified an interaction between ZO-1 and YB-3 in Xenopus, indicating a potential role for YB3 in pathways linked to tight junctions and cell-cell adhesion, similar to the established role of YB-1 and ZONAB. These interactions can influence cellular processes such as proliferation and gene expression.

YB proteins, including YB3, are known to be integral components of messenger ribonucleoprotein particles (mRNPs). These dynamic complexes are crucial for the regulation of mRNA metabolism, encompassing processes such as mRNA stability, translation, and localization. The ability of YB3 to associate with various RNA molecules and other RNA-binding proteins within mRNPs highlights its central role in post-transcriptional gene regulation. The formation of these multi-protein complexes allows for fine-tuning of gene expression in response to cellular needs and environmental cues.

Here is a summary of key protein interactions involving this compound:

Interacting Protein/ComplexContext of InteractionImplicationSource
B box promoter elementClass III gene transcriptionDirect role in transcriptional regulation researchgate.netanticorps-enligne.fruniprot.orgclinisciences.comcellsignal.com
TFIIICClass III gene transcription initiationPotential component of transcription machinery uniprot.org
ZO-1Tight junctions, cell-cell adhesionPotential link to junctional signaling pathways
mRNPsmRNA stability, translation, localizationInvolvement in post-transcriptional regulation

Functional Interchangeability with YB-1 Protein

Studies across different organisms, including those relevant to understanding YB proteins, have revealed a notable degree of functional overlap and redundancy between YB3 and YB-1. This interchangeability is attributed to their structural similarities and shared molecular targets.

A significant aspect of the functional redundancy between YB3 and YB-1 lies in their ability to bind to similar sets of messenger RNAs. High-throughput techniques such as RNA immunoprecipitation sequencing (RIP-Seq) and enhanced crosslinking and immunoprecipitation (eCLIP) have demonstrated that YB-1 and YB3 associate with largely overlapping repertoires of mRNAs. This shared binding capacity is likely facilitated by the high homology of their cold shock domains (CSD), which are primarily responsible for nucleic acid binding. The similarity in their binding characteristics allows them to potentially regulate the fate of the same mRNA molecules.

Here is a representation of shared mRNA targets based on research findings:

ProteinTechnique UsedProportion of Transcriptome Bound (HEK293T cells)Shared Targets with Other YB ProteinSource
YB-1RIP-Seq~80%Nearly the same set as YB-3
YB-3RIP-Seq~80%Nearly the same set as YB-1
YB-3eCLIP (HeLa)Binds a broad set (4018 RNAs)Overlapping with YB-1 targets

The functional redundancy between YB-1 and YB3 is particularly evident in situations where the expression or function of one protein is compromised. Studies have shown that in the absence of YB-1, there can be a compensatory increase in the expression level of YB3. This elevated YB3 can then bind to many of the mRNA targets that are typically bound by YB-1, effectively taking over some of its functions in mRNA regulation, including translation inhibition. This compensatory mechanism helps to mitigate the cellular impact of YB-1 depletion, highlighting the interchangeable nature of these two proteins in certain contexts. The similar impact of YB-1 and YB-3 on the translation of their mRNA targets further supports this compensatory potential. Interestingly, YB-1 has been shown to directly inhibit the translation of YB3 mRNA, suggesting a regulatory feedback loop between the two proteins.

Compound and Protein Identifiers

NameTypeIdentifier(s)Database
This compoundProteinUniProt: A0A1L8FE76, Q52KT6UniProt
YB-1 proteinProteinUniProt: Q8AVY9 (Xenopus laevis), Q28IU4 (Xenopus tropicalis)UniProt
ZO-1ProteinNot applicable (protein)UniProt (for specific organism)
ZONABProteinNot applicable (protein)UniProt (for specific organism)

Note: PubChem CIDs are typically assigned to small chemical molecules and are not applicable for large protein molecules like YB3, YB-1, ZO-1, or ZONAB. Protein identifiers are provided from databases such as UniProt.

Overlap in Global Translational Control

The Y-box binding protein 3 (YB3), also known as FRGY2b or p54, in Xenopus is a member of the highly conserved Y-box protein family known to play diverse roles in gene expression regulation, including transcriptional and translational control. In Xenopus, YB3 has been identified as a component of messenger ribonucleoprotein particles (mRNPs) present in oocytes and early embryos. researchgate.netuniprot.org These mRNPs are crucial for storing maternal mRNAs in a translationally repressed state until they are required during embryonic development. uniprot.orgnih.gov The presence of YB3 in these stored mRNPs suggests a role in the translational silencing of maternal transcripts, a key aspect of global translational control during early Xenopus development. researchgate.netuniprot.org

Studies in Xenopus have shown that YB proteins, including YB3, are abundant in germ cells and early embryos and are involved in inhibiting the translation of numerous mRNAs. nih.gov This mechanism of global translational control is considered highly important during germ cell development and the maternal-to-zygotic transition. nih.gov Translational activation of stored maternal mRNAs during embryogenesis coincides with the degradation of these germinal YB proteins, further supporting their role in translational repression. uniprot.org

While detailed studies specifically on the overlap in global translational control between YB3 and other Y-box proteins in Xenopus at a global transcriptome level are less extensively documented compared to studies in mammalian cell lines, the conserved nature of Y-box proteins and their functions suggests similar principles may apply. Research in human cell lines, for instance, indicates that YB-1 and YB-3 can bind to strikingly similar sets of mRNAs and exhibit functional interchangeability in regulating translation. researchgate.netnih.govnih.gov These studies highlight a dual effect of YB proteins on translation, where they can inhibit the translation of specific target mRNAs while potentially influencing global translation levels. nih.gov The ability of YB-3 to substitute for YB-1 in mRNA binding and global translational control has been observed, particularly when YB-1 levels are reduced. researchgate.netnih.govnih.gov

Given the presence of multiple Y-box proteins in Xenopus (including YB1, YB2, and YB3), it is plausible that a similar functional overlap and redundancy exist, contributing to the robust regulation of global translation, particularly in the context of maternal mRNA storage and utilization. The binding of Xenopus YB3 to the B box element of class III promoters also indicates a role in transcription, suggesting a potential interplay between transcriptional and translational control mechanisms mediated by YB3.

While comprehensive data tables detailing the global translational targets and the extent of overlap with other YB proteins specifically for Xenopus YB3 were not prominently available in the search results, the established role of YB proteins in repressing maternal mRNA translation in Xenopus oocytes and embryos represents a significant contribution to global translational control during these critical developmental stages. researchgate.netuniprot.org

Post Translational Modifications and Regulation of Yb3 Protein, Xenopus Activity

Identification and Characterization of Post-Translational Modifications

Currently, there are no specific research articles that identify or characterize post-translational modifications on the YB3 protein in Xenopus. The original study that isolated Xenopus YB3 noted its presence in phosphocellulose fractions, which is an early, indirect indicator that it may be a phosphoprotein. univ-lille.fr However, this has not been followed up with direct experimental confirmation, such as mass spectrometry, to identify specific phosphorylation sites or other types of modifications like ubiquitination, acetylation, or methylation.

While the Xenopus model system is a powerful tool for studying PTMs, and methodologies for identifying ubiquitinated and other modified proteins in Xenopus extracts are well-established, these techniques have not yet been specifically applied to the detailed study of YB3. proteinatlas.orgnih.govnih.govcam.ac.uk

Impact of Phosphorylation on YB3 Protein, Xenopus Activity and Localization

Due to the lack of identified phosphorylation sites on Xenopus YB3, there is no direct evidence or research describing the impact of phosphorylation on its activity or subcellular localization. In other systems, the phosphorylation of Y-box proteins is a key regulatory switch. For instance, phosphorylation of the human YB-1 protein is known to influence its translocation between the cytoplasm and the nucleus, thereby affecting its functions in transcription and translation. nih.gov

General studies in Xenopus oocytes have demonstrated that phosphorylation-dependent regulation is critical for controlling protein localization and function, particularly in the context of cell cycle progression. embopress.org It is plausible that YB3 is a target of such regulatory pathways, but specific kinases, phosphorylation sites, and the functional consequences for YB3 have not been elucidated.

Influence of Other Post-Translational Modifications on Protein Function and Stability

There is no available scientific literature detailing the influence of other post-translational modifications, such as ubiquitination, acetylation, SUMOylation, or methylation, on the function and stability of the Xenopus YB3 protein. Research on PTMs in Xenopus is an active field, but the focus has not yet been directed specifically toward YB3. researchgate.netnih.gov Consequently, no data tables or detailed research findings on this specific topic can be provided.

Compound Names

As no specific post-translational modifications or the enzymes involved have been identified for Xenopus YB3 in the available literature, a table of compound names cannot be generated.

Advanced Research Methodologies for Yb3 Protein, Xenopus Studies

Molecular Cloning and Expression Systems for YB3 Protein, Xenopus

The study of YB3 protein in Xenopus has been significantly advanced by molecular cloning and the use of various expression systems. The isolation of a Xenopus cDNA encoding the YB3 protein was a crucial first step, enabling detailed molecular and functional analyses. nih.gov This cloned cDNA serves as the basis for producing the YB3 protein in heterologous systems, allowing for its purification and subsequent use in a variety of biochemical and biophysical assays.

Expression Vectors and Systems:

Plasmids: The cloned YB3 gene is typically inserted into expression vectors, which are often plasmids. These vectors contain the necessary regulatory elements, such as promoters, to drive the expression of the gene of interest in a chosen host organism. cam.ac.uk

Bacterial Expression Systems: Escherichia coli is a commonly used host for producing large quantities of recombinant YB3 protein due to its rapid growth and well-understood genetics. cam.ac.uk This system is particularly useful for generating purified protein for structural studies and in vitro binding assays.

In Vitro Transcription and Translation: The cloned YB3 cDNA can be used as a template for in vitro transcription to produce mRNA, which can then be translated in cell-free systems or injected into Xenopus oocytes or embryos to study its function in a more native context. nih.govnih.gov

Mammalian Cell Expression: For studying the cellular functions of YB3, the gene can be expressed in mammalian cell lines. This allows for the investigation of its role in processes like mRNA translation and stability within a cellular environment. cam.ac.ukmdpi.com

The ability to clone and express YB3 has been fundamental to characterizing its biochemical properties and biological roles. For instance, the expression of recombinant YB3 has been instrumental in confirming its specific binding to the B box promoter element of class III genes. nih.govoup.com

Techniques for Analyzing Nucleic Acid Binding

DNA Affinity Chromatography is a powerful technique used to isolate and purify DNA-binding proteins based on their specific interaction with a particular DNA sequence. In the context of YB3 protein from Xenopus, this method has been employed to demonstrate its binding to the B box promoter element. nih.govoup.com The general principle involves immobilizing a DNA fragment containing the B box sequence onto a solid support, such as agarose (B213101) beads. researchgate.net A cellular extract, for example from Xenopus oocytes, is then passed over this matrix. Proteins that bind to the B box sequence, including YB3, are retained on the column while other proteins are washed away. nih.govoup.comresearchgate.net The bound proteins can then be eluted by changing the salt concentration or pH of the buffer. researchgate.net This technique was instrumental in demonstrating that YB3 is a prominent component of the protein fraction that binds to the B box. nih.govoup.com

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift or gel retardation assay, is a widely used in vitro technique to study protein-DNA or protein-RNA interactions. wikipedia.orgspringernature.comnih.gov The principle is based on the fact that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free nucleic acid probe. wikipedia.orgnih.gov

In studies of Xenopus YB3, EMSA has been used to:

Confirm the specific binding of YB3 to the B box element. nih.gov

Determine the binding affinity and specificity of the interaction. nih.gov

Analyze the components of the binding complex. wikipedia.org

A typical EMSA experiment involves incubating a purified protein or a cellular extract with a labeled DNA or RNA probe (often radiolabeled or fluorescently labeled). nih.govyoutube.com The reaction mixture is then subjected to electrophoresis. The presence of a "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-nucleic acid complex. wikipedia.orgyoutube.com Competition assays, where an unlabeled specific or non-specific competitor DNA is added to the reaction, can be used to assess the specificity of the binding interaction. wikipedia.org Supershift assays, which involve the addition of an antibody specific to the protein of interest, can be used to identify the protein within the complex, as the antibody-protein-nucleic acid complex will be even larger and thus "supershifted". wikipedia.org

Table 1: Comparison of DNA Affinity Chromatography and EMSA for Studying YB3-Nucleic Acid Interactions

FeatureDNA Affinity ChromatographyElectrophoretic Mobility Shift Assay (EMSA)
Primary PurposePurification and isolation of DNA-binding proteins.Detection and characterization of protein-nucleic acid interactions.
PrincipleSpecific binding of a protein to an immobilized DNA sequence.Retardation of the mobility of a nucleic acid probe upon protein binding during gel electrophoresis.
Information ObtainedIdentifies proteins that bind to a specific DNA sequence.Confirms binding, determines binding affinity and specificity, and can identify components of the binding complex.
Application to YB3Used to isolate YB3 from Xenopus oocyte extracts based on its affinity for the B box element. nih.govoup.comConfirmed the specific binding of YB3 to the B box and other nucleic acid sequences. nih.govnih.gov

RNA Immunoprecipitation (RIP) is a technique used to identify the collection of RNAs that are associated with a specific RNA-binding protein (RBP) in vivo. sigmaaldrich.comspringernature.com The method involves using an antibody that specifically targets the RBP of interest to pull down the RBP-RNA complexes from a cell lysate. springernature.com The associated RNAs are then purified and can be identified by various methods, including RT-PCR, microarrays, or high-throughput sequencing (RIP-Seq). springernature.com Native RIP is performed without cross-linking and is useful for identifying RNAs that are stably associated with the RBP. sigmaaldrich.com

Cross-Linking and Immunoprecipitation (CLIP) and its variants are more stringent methods that utilize UV cross-linking to create a covalent bond between the RBP and its bound RNAs in living cells. nih.govyoutube.com This allows for the capture of transient or less stable interactions and provides higher resolution mapping of the binding sites. After immunoprecipitation and stringent washing, the RNA is partially digested, and the protein-RNA adducts are isolated. The protein is then digested, and the remaining RNA fragments are reverse transcribed, amplified, and sequenced.

Variants of CLIP offer specific advantages:

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): This method involves incorporating photoreactive ribonucleoside analogs, such as 4-thiouridine (B1664626) (4-SU), into nascent RNA transcripts. nih.gov Upon exposure to UV light at a specific wavelength (365 nm), these analogs efficiently cross-link to interacting proteins. A key feature of PAR-CLIP is that the cross-linking event often induces a specific mutation (e.g., T-to-C transition) during reverse transcription, which precisely marks the binding site at single-nucleotide resolution. nih.govnih.gov

eCLIP (enhanced CLIP): This is a more recent and streamlined version of CLIP that offers improved efficiency and reduced background. nih.gov It has been used to investigate the binding sites of various RBPs, including Y-box binding proteins in other systems, providing insights into their regulatory networks. researchgate.netyoutube.com

While specific CLIP-Seq data for Xenopus YB3 is not extensively detailed in the provided search results, these techniques are highly relevant for future studies. For instance, iCLIP has been used to identify the preferential RNA binding sites of the related YB-1 protein. nih.gov Applying these methods to YB3 in Xenopus would be invaluable for identifying its direct RNA targets and understanding its role in post-transcriptional gene regulation.

Approaches for Studying Gene Expression and Translation Regulation

Northern Blot Analysis is a classical technique used to study gene expression by detecting specific RNA molecules in a sample. nih.gov It allows for the determination of the size and abundance of a particular mRNA transcript. nih.gov The method involves separating RNA samples by size via gel electrophoresis, transferring them to a solid membrane, and then hybridizing the membrane with a labeled probe that is complementary to the RNA of interest. youtube.com In the context of Xenopus YB3, Northern blot analysis has been used to demonstrate its expression in various adult tissues, providing initial insights into its potential biological functions. nih.govoup.com This technique was also employed to show that the levels of ribosomal protein mRNA remained constant during nutritional shifts in Xenopus cultured cells, indicating that the regulation of their expression was occurring at the translational level. nih.gov

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method for quantifying gene expression. researchgate.net It works by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with sequence-specific primers. The amplification process is monitored in real-time using a fluorescent reporter. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of mRNA. qRT-PCR has been widely used in Xenopus research to analyze the expression of various genes during development and in different tissues. mdpi.comgene-quantification.de For studying YB3, qRT-PCR would be a valuable tool to precisely quantify its mRNA levels under different experimental conditions, complementing the qualitative data obtained from Northern blotting. The selection of stable reference genes is crucial for accurate normalization in qRT-PCR experiments in Xenopus. nih.gov

Table 2: Comparison of Northern Blot and qRT-PCR for mRNA Expression Analysis

FeatureNorthern Blot AnalysisQuantitative RT-PCR (qRT-PCR)
PrincipleHybridization of a labeled probe to size-fractionated RNA on a membrane.Real-time monitoring of the amplification of reverse-transcribed cDNA.
Information ProvidedRNA size, abundance, and detection of alternative splice variants.Precise quantification of RNA abundance.
SensitivityLower sensitivity.High sensitivity, can detect low-abundance transcripts.
ThroughputLow throughput.High throughput.
Application to YB3 StudiesDemonstrated the expression of YB3 mRNA in various Xenopus tissues. nih.govoup.comCan be used for precise quantification of YB3 mRNA levels in different developmental stages or experimental conditions.

Ribo-Seq (Ribosome Profiling) is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. mdpi.comelifesciences.org This method allows for the genome-wide assessment of translation and can reveal the precise locations of ribosomes on mRNA transcripts. The core principle of Ribo-Seq involves treating cells with a translation inhibitor to "freeze" the ribosomes on the mRNAs. The mRNA that is not protected by the ribosomes is then digested away with nucleases. The remaining ribosome-protected mRNA fragments (ribosome footprints), which are typically around 28-30 nucleotides in length, are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing. elifesciences.org

By mapping these footprints back to the transcriptome, Ribo-Seq can provide several key pieces of information:

Translational Efficiency: By comparing the abundance of ribosome footprints for a given mRNA to the total abundance of that mRNA (as determined by parallel RNA-Seq), one can calculate a translational efficiency (TE) score. This indicates how efficiently an mRNA is being translated into protein. mdpi.com

Identification of Translated Regions: Ribo-Seq can identify previously unannotated open reading frames (ORFs), including upstream ORFs (uORFs) and non-canonical translation initiation sites. elifesciences.org

Ribosome Occupancy and Dynamics: The distribution of ribosome footprints along an mRNA can reveal details about the dynamics of translation, such as sites of ribosome pausing or stalling. cornell.edued.ac.uk

In the context of YB3, which is known to be involved in translational regulation, Ribo-Seq would be an invaluable tool. nih.gov Studies on the related YB-1 and YB-3 proteins in human cells have utilized Ribo-Seq to demonstrate their dual role in both stimulating global translation and inhibiting the translation of their direct mRNA targets. mdpi.com Applying Ribo-Seq to Xenopus models where YB3 expression is manipulated (e.g., knockdown or overexpression) could reveal its specific targets for translational control and elucidate its role in regulating protein synthesis during development.

In Vitro Transcription and Translation Assays

In vitro transcription and translation assays are fundamental tools for dissecting the molecular mechanisms by which YB3 influences gene expression. These cell-free systems allow for the precise control of reaction components, enabling researchers to study the direct effects of YB3 on the transcription of target genes and the subsequent translation of their corresponding mRNAs.

A seminal study on Xenopus YB3 utilized in vitro assays to demonstrate its specific interaction with the B box promoter element of class III genes. uniprot.org Oocyte extracts, which contain the necessary machinery for transcription, were fractionated to isolate components that bind to this specific DNA sequence. Through DNA affinity chromatography, YB3 was identified as a key protein that binds to the B box. uniprot.orgresearchgate.net

Further in vitro transcription experiments can be designed to quantify the impact of YB3 on transcriptional efficiency. By assembling a reaction containing a DNA template with a B box-containing promoter, RNA polymerase III, and other necessary transcription factors, the level of RNA synthesis can be measured in the presence and absence of purified YB3 protein. Similarly, in vitro translation assays using systems like rabbit reticulocyte lysate can assess the effect of YB3 on the translation of specific mRNAs, particularly those it is known to bind.

Table 1: Conceptual Data from In Vitro Transcription Assay for YB3 Protein

Experimental ConditionDNA TemplateYB3 Protein AdditionRelative Transcriptional Activity (%)
ControlPromoter with B boxNone100
ExperimentalPromoter with B box+ Purified YB3Increased (e.g., 250)
Negative ControlPromoter without B box+ Purified YB3No significant change (e.g., 105)
CompetitionPromoter with B box+ Purified YB3 + B box oligonucleotideReduced (e.g., 120)

This table illustrates the expected outcomes of an in vitro transcription assay designed to test the function of YB3. The hypothetical data shows that YB3 enhances transcription from a promoter containing its target sequence, the B box.

Functional Assays in Xenopus Embryos and Oocytes

Expression Cloning Screens

Expression cloning is a powerful technique to identify novel proteins based on their functional activity. In the context of YB3, a cDNA library from Xenopus oocytes or embryos could be screened for clones that, when expressed, exhibit a particular phenotype associated with YB3 function. For instance, if YB3 is hypothesized to be involved in neural crest development, a screen could identify cDNAs that induce neural crest markers when expressed in embryonic explants. While specific expression cloning screens for YB3 have not been detailed in the available literature, this methodology remains a valuable tool for discovering new functions and interaction partners of Y-box proteins.

Microinjection and Loss-of-Function Studies

Loss-of-function studies are critical for determining the necessity of a protein for a particular biological process. In Xenopus, this is commonly achieved by microinjecting antisense morpholino oligonucleotides (MOs) into early embryos to block the translation of a specific mRNA. nih.govnih.gov An MO designed to target the YB3 mRNA would reduce the levels of YB3 protein, allowing researchers to observe the resulting developmental defects.

Given the roles of other Y-box proteins in Xenopus development, it is plausible that a knockdown of YB3 could lead to defects in germ layer formation, neural development, or gametogenesis. nih.gov The specificity of the observed phenotypes would be confirmed by co-injecting the MO with a version of the YB3 mRNA that is not targeted by the MO (rescue experiment).

Table 2: Analogous Phenotypes Observed in Y-box Protein Loss-of-Function Studies in Vertebrate Embryos

Gene KnockdownModel OrganismObserved PhenotypesReference (Analogous)
YB-1PigReduced blastocyst formation, impaired mitochondrial function, increased ER stress and autophagy. frontiersin.org
YB-1MouseEmbryonic lethality after E13.5, defects in late-stage development, increased cellular stress and premature senescence. nih.gov
Bop1Xenopus laevisImpaired development of cranial cartilage, brain, and eyes; disorganized retinal lamination. nih.gov

This table presents data from loss-of-function studies of YB-1 in other vertebrate models and Bop1 in Xenopus to illustrate the types of developmental defects that might be observed in a YB3 knockdown experiment. These are analogous data and not direct findings for Xenopus YB3.

Overexpression and Gain-of-Function Analyses

In contrast to loss-of-function studies, gain-of-function analyses involve increasing the levels of a protein to determine its sufficiency to induce a particular cellular or developmental event. This is typically achieved by microinjecting synthetic mRNA encoding the protein of interest into Xenopus oocytes or embryos. ebsco.com

Overexpression of YB3 could reveal its role in regulating cell fate decisions or patterning events. For example, if YB3 promotes a specific cell type, its overexpression might lead to an expansion of that cell population at the expense of others. The analysis of marker genes specific to different tissues and cell lineages would be crucial in interpreting the results of such experiments. While direct overexpression studies for YB3 are not extensively documented, research on other transcriptional regulators in Xenopus has shown that this approach can reveal potent effects on embryonic development. frontiersin.org

Table 3: Potential Phenotypes from YB3 Overexpression in Xenopus Embryos (Hypothetical)

Injected mRNADosageStage of AnalysisPotential Phenotype
Control (e.g., GFP)1 ngNeurulaNormal development
YB3500 pgNeurulaExpansion of neural plate
YB31 ngNeurulaDisruption of anteroposterior patterning
YB32 ngTadpoleDefects in eye or head development

This table provides a hypothetical representation of potential outcomes from a YB3 gain-of-function experiment in Xenopus embryos, illustrating a dose-dependent effect on neural development.

Structural Biology Approaches for Domain Analysis

Understanding the function of YB3 at a molecular level requires detailed knowledge of its three-dimensional structure and the organization of its functional domains. Structural biology approaches, particularly those utilizing mass spectrometry, are invaluable for this purpose.

The Y-box protein family, including YB3, is characterized by a highly conserved cold-shock domain (CSD) which is responsible for nucleic acid binding. nih.govnih.gov In addition to the CSD, these proteins typically have less structured N- and C-terminal domains that are involved in protein-protein interactions and regulation of YB3's primary function. nih.govresearchgate.net

Mass spectrometry-based proteomics can be used to identify YB3 and its interacting partners from complex biological samples, such as oocyte extracts. nih.gov Furthermore, techniques like phosphoproteomics can identify post-translational modifications on YB3, which can provide insights into how its activity is regulated. wikipedia.orgmdpi.com By analyzing the phosphoproteome of Xenopus eggs at different stages of the cell cycle, researchers can identify phosphorylation sites on proteins like YB3 that may control their function. mdpi.com

Structural analysis of the highly conserved CSD from other Y-box proteins has revealed a five-stranded beta-barrel structure that forms a surface for binding single-stranded nucleic acids. researchgate.netnih.gov This structural information provides a framework for understanding how YB3 interacts with DNA and RNA.

Table 4: Domain Organization and Known Features of Y-box Proteins

DomainGeneral StructureKnown FunctionsKey Residues for Nucleic Acid Binding (from homologous proteins)
N-terminal DomainOften disordered, Alanine (B10760859)/Proline-richTranscriptional activation/repression, protein-protein interactionsNot applicable
Cold-Shock Domain (CSD)Five-stranded antiparallel β-barrel (OB-fold)Binds single-stranded DNA and RNAAromatic and basic residues within RNP1 and RNP2 motifs
C-terminal DomainDisordered, alternating charged regionsProtein-protein interactions, regulation of RNA binding, translational repressionBasic/aromatic islands

This table summarizes the known structural and functional features of the domains typically found in Y-box proteins, which are expected to be conserved in Xenopus YB3.

Evolutionary Conservation and Comparative Aspects of Yb3 Proteins

Conservation of Y-box Protein Family Members Across Species

The Y-box protein family is characterized by the presence of a highly conserved cold shock domain (CSD), which is responsible for its nucleic acid-binding activities. nih.gov This domain is one of the most evolutionarily conserved nucleic acid-binding domains found in both prokaryotes and eukaryotes. biologists.combiorxiv.org Across vertebrates, the CSDs of different Y-box proteins, including YB3, exhibit a high degree of sequence identity, often exceeding 90%. mdpi.com This remarkable conservation underscores the fundamental importance of the CSD in the function of these proteins.

In addition to the CSD, vertebrate Y-box proteins typically feature a less conserved N-terminal domain, which is rich in alanine (B10760859) and proline, and a C-terminal domain characterized by alternating clusters of positively and negatively charged amino acid residues. mdpi.comnih.gov While the N-terminal domains are the most divergent among YB-1, YB-2, and YB-3, the C-terminal domains show considerable homology (around 60% identity) among different vertebrate species. mdpi.com This structural conservation, particularly of the CSD and the charged clusters in the C-terminal tail, is indicative of a shared ancestral origin and conserved functional mechanisms across vertebrate evolution. In Xenopus, YB3 has been identified as a protein that specifically binds to the B box promoter element of class III genes. nih.gov

Functional Homologies and Divergences of YB3 with other Y-box Proteins

The high degree of structural conservation among Y-box proteins translates to significant overlap in their biochemical properties and cellular functions. Members of this family are known to bind to both DNA and RNA and are implicated in a wide array of cellular processes, including transcriptional regulation, pre-mRNA splicing, and translational control. nih.govnih.gov They can act as both transcriptional activators and repressors, and their role in translation is often dose-dependent, with low concentrations stimulating and high concentrations repressing protein synthesis. nih.gov

Despite their similarities, functional specializations among the Y-box proteins have emerged. For instance, in mammals, YB-1 is ubiquitously expressed and involved in a broad range of cellular processes, while YB-2 is predominantly expressed in germ cells and plays a critical role in gametogenesis. biologists.combiorxiv.org Studies in human cells have suggested a degree of functional interchangeability between the somatic Y-box proteins, YB-1 and YB-3. researchgate.net It has been shown that YB-3 can bind to a similar repertoire of mRNAs as YB-1 and can likely substitute for YB-1 in the regulation of translation. researchgate.net This suggests that while there may be some level of redundancy, the different Y-box proteins may also have distinct, non-overlapping functions that are yet to be fully elucidated. The specific functions of Xenopus YB3 are still an active area of research, but its role in binding to specific promoter elements suggests a key function in transcriptional regulation. nih.gov

Insights from Comparative Studies with Mammalian and Other Vertebrate Homologs

Comparative studies between Xenopus and mammalian systems have been instrumental in understanding the conserved and divergent aspects of Y-box protein function. Xenopus laevis serves as a valuable model organism for developmental and comparative studies due to its evolutionary position linking mammals to more ancient vertebrates and the high degree of similarity between its immune system and that of mammals. nih.govmdpi.com The allotetraploid nature of the Xenopus laevis genome adds another layer of complexity and interest to these comparative analyses. taylorfrancis.com

While direct comparative studies focusing specifically on Xenopus YB3 and its mammalian orthologs are not as extensive as those for YB-1, the high conservation of the Y-box protein family allows for informed inferences. The fundamental roles of Y-box proteins in regulating gene expression appear to be conserved from amphibians to mammals. For example, the involvement of Y-box proteins in cellular proliferation and stress responses is a common theme across different vertebrate species. nih.gov

The table below provides a comparative overview of the key domains of Y-box proteins, highlighting the degree of conservation and known functions, which are largely applicable to YB3 and its homologs.

DomainKey CharacteristicsDegree of Conservation (Vertebrates)Primary Functions
N-terminal Domain Alanine and Proline rich.LowTranscriptional activation/repression
Cold Shock Domain (CSD) Highly conserved nucleic acid-binding domain.Very High (>90% identity)Binds to DNA and RNA
C-terminal Domain Alternating basic and acidic amino acid clusters.High (~60% identity)RNA binding, protein-protein interactions

This comparative framework, built upon the foundational knowledge of the Y-box protein family, provides a basis for further investigation into the specific roles of Xenopus YB3 and its unique contributions to cellular function and development in this important model organism.

Future Directions and Research Perspectives on Yb3 Protein, Xenopus

Elucidating the Full Spectrum of YB3 Protein, Xenopus RNA Targets

A fundamental step in understanding the function of an RNA-binding protein is the identification of its RNA targets. For Xenopus YB3, the complete repertoire of bound RNAs is currently unknown. Future research should focus on employing high-throughput sequencing techniques to comprehensively identify these targets.

Key Research Approaches:

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-seq): This technique will be instrumental in identifying the specific RNA sequences that directly interact with YB3 in vivo. Performing CLIP-seq at different developmental stages of Xenopus embryos and in various tissues will provide a dynamic map of YB3-RNA interactions.

RNA Immunoprecipitation followed by Sequencing (RIP-seq): While less precise in identifying direct binding sites compared to CLIP-seq, RIP-seq can provide a broader overview of the mRNAs associated with YB3-containing mRNP complexes.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX): This in vitro method can be used to determine the consensus binding sequence of Xenopus YB3 with high affinity, which can then be used to bioinformatically predict potential RNA targets in the Xenopus transcriptome.

Expected Outcomes:

These studies are expected to generate a comprehensive catalog of YB3 RNA targets, which will likely include mRNAs involved in key developmental processes, cell cycle regulation, and cellular metabolism.

Unraveling the Precise Molecular Mechanisms of Translational Control

While Y-box proteins are generally implicated in translational repression, the precise mechanisms by which Xenopus YB3 exerts this control are yet to be determined. Future investigations should aim to dissect the molecular machinery involved in YB3-mediated translational regulation.

Key Research Questions:

Does YB3 inhibit translation initiation by interfering with the binding of initiation factors to the 5' cap of mRNAs?

Does YB3 promote the deadenylation and subsequent decay of its target mRNAs?

Is the translational regulatory activity of YB3 modulated by post-translational modifications, such as phosphorylation?

Potential Experimental Approaches:

In vitro translation assays using Xenopus oocyte extracts can be employed to assess the direct impact of recombinant YB3 on the translation of specific reporter mRNAs.

Analysis of the polysome profiles of Xenopus embryos with altered YB3 levels (e.g., through morpholino-mediated knockdown or CRISPR/Cas9-mediated knockout) can reveal the global impact of YB3 on mRNA translation.

Exploring the Interplay of this compound with Other RNA-Binding Proteins in Development

RNA-binding proteins often function in concert with other proteins to form dynamic regulatory complexes. Identifying the protein interaction partners of Xenopus YB3 is crucial for understanding its role in the broader context of post-transcriptional gene regulation during development.

Prospective Research Strategies:

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This approach can identify proteins that form stable complexes with YB3 in Xenopus embryos and tissues.

Yeast Two-Hybrid (Y2H) Screening: This genetic method can be used to screen a Xenopus cDNA library for proteins that directly interact with YB3.

Anticipated Findings:

These studies may reveal interactions with other RNA-binding proteins, components of the translational machinery, and signaling molecules, providing insights into how YB3 function is integrated into cellular regulatory networks.

Investigating the Role of this compound in Stress Response Pathways in Xenopus

In other organisms, Y-box proteins are known to be involved in the cellular stress response, often by localizing to stress granules—cytoplasmic aggregates of translationally stalled mRNPs. The role of Xenopus YB3 in stress response pathways is an important and unexplored area of research.

Future Research Focus:

Subcellular Localization under Stress: Investigating the localization of YB3 in Xenopus cells and embryos subjected to various stressors (e.g., heat shock, oxidative stress, UV irradiation) will determine if it is a component of stress granules.

Functional Role in Stress Granule Dynamics: Examining the effects of YB3 depletion or overexpression on the formation, composition, and disassembly of stress granules will clarify its functional contribution to the stress response.

Table of Potential Stress-Related Interactors of Xenopus YB3:

Potential Interacting ProteinFunction in Stress Response
G3BP1A key assembler of stress granules
TIA-1An RNA-binding protein that promotes stress granule formation
eIF2αA translation initiation factor whose phosphorylation is a hallmark of the integrated stress response

Developing Advanced In Vivo Models for Functional Dissection of this compound Roles

The development of sophisticated in vivo models in Xenopus will be essential for dissecting the precise physiological functions of YB3 during embryogenesis and in adult tissues.

Key Modeling Approaches:

CRISPR/Cas9-mediated Gene Editing: The generation of YB3 knockout and conditional knockout Xenopus lines will allow for a detailed analysis of the consequences of YB3 loss-of-function at different developmental stages and in specific tissues.

Transgenic Reporter Lines: Creating transgenic Xenopus lines expressing fluorescently tagged YB3 will enable live imaging of its dynamic expression and subcellular localization during development and in response to various stimuli.

Tissue-specific Knockdown: The use of morpholinos or tissue-specific CRISPR/Cas9 strategies will facilitate the investigation of YB3 function in specific cell lineages, such as the neural crest or primordial germ cells.

Expected Insights:

These advanced models will provide invaluable insights into the roles of YB3 in processes such as embryonic patterning, organogenesis, and germline development.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to study the DNA-binding specificity of YB3 protein in Xenopus?

  • Methodology : Chromatin immunoprecipitation (ChIP) coupled with promoter-specific PCR or sequencing (ChIP-seq) can identify YB3 binding sites. Electrophoretic mobility shift assays (EMSAs) using purified YB3 protein and labeled B-box DNA probes validate direct interactions .
  • Key Evidence : Cohen & Reynolds (1991) demonstrated YB3's binding to the B-box element in class III promoters using EMSA and footprinting assays, establishing its role in transcriptional regulation .

Q. How does Xenopus laevis serve as a model system to investigate YB3's role in early development?

  • Methodology : Microinjection of YB3-targeting morpholinos or CRISPR-Cas9 constructs into Xenopus embryos allows functional knockdown/knockout studies. Phenotypic analysis (e.g., histology, RNA in situ hybridization) paired with transcriptomic profiling (RNA-seq) identifies downstream targets .
  • Key Evidence : Xenopus embryos are ideal for studying gene function due to large, manipulable cells and conserved molecular pathways with vertebrates .

Q. What databases provide reliable protein and genomic data for YB3 in Xenopus?

  • Methodology : Use Xenbase (www.xenbase.org ) to access YB3 gene annotations, expression patterns, and orthologue data. Cross-reference with UniProtKB for protein domains and post-translational modifications .
  • Key Evidence : Xenbase integrates Xenopus-specific genomic, proteomic, and disease-related data, validated by NIH initiatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between YB3 mRNA abundance and protein expression levels in Xenopus embryos?

  • Methodology : Perform parallel quantitative proteomics (e.g., LC-MS/MS) and RNA-seq at matched developmental stages. Use inhibitors (e.g., cycloheximide) to assess post-transcriptional regulation .
  • Key Evidence : Notre Dame studies revealed discordance between mRNA and protein kinetics in Xenopus, highlighting microRNAs' regulatory roles .

Q. What strategies identify YB3-interacting proteins during Xenopus oogenesis?

  • Methodology : Co-immunoprecipitation (Co-IP) of YB3 from oocyte lysates followed by mass spectrometry. Validate interactions using fluorescence resonance energy transfer (FRET) in live oocytes .
  • Key Evidence : Proteomic workflows for Xenopus oocytes are well-established, with protocols for metabolic labeling and SDS-PAGE .

Q. How does YB3's role in transcriptional regulation differ between somatic cells and germline cells in Xenopus?

  • Methodology : Compare YB3 ChIP-seq data from somatic tissues (e.g., brain) versus oocytes. Use tissue-specific CRISPR knockouts to assess phenotype severity .
  • Key Evidence : YB3 homologs like FRGY2 in Xenopus exhibit germline-specific roles in mRNA storage, suggesting functional divergence .

Q. What bioinformatic tools predict YB3's structural motifs and evolutionary conservation?

  • Methodology : Use InterPro and Pfam to identify conserved domains (e.g., cold-shock domain). Phylogenetic analysis via PhyloTree compares YB3 sequences across vertebrates .
  • Key Evidence : YB3's cold-shock domain shares homology with bacterial cold-shock proteins, indicating evolutionary conservation of RNA/DNA-binding functions .

Data Contradiction & Validation

Q. How to address discrepancies in YB3 localization studies (nuclear vs. cytoplasmic) in Xenopus tissues?

  • Methodology : Standardize fixation protocols (e.g., paraformaldehyde vs. methanol) and use compartment-specific markers (e.g., histone H3 for nucleus). Validate via subcellular fractionation and Western blotting .
  • Key Evidence : YB3's dual localization may reflect context-dependent shuttling, as seen in stress granule formation .

Q. What controls are critical when analyzing YB3 knockout phenotypes in Xenopus?

  • Methodology : Include rescue experiments (e.g., mRNA injection post-knockout) and off-target controls (e.g., scrambled CRISPR). Use sibling embryos as internal controls .
  • Key Evidence : NIH Xenopus Initiative protocols emphasize rigorous validation to mitigate off-target effects in gene editing .

Methodological Resources

  • Key Databases :
    • Xenbase (gene expression, orthologues)
    • UniProtKB (protein domains, PTMs)
    • GEO Datasets (omics data)
  • Experimental Models :
    • Xenopus laevis embryos for developmental studies
    • Oocytes for protein interaction assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.